molecular formula C11H15BrO B1282362 5-Bromo-2-isopropoxy-1,3-dimethylbenzene CAS No. 95717-61-6

5-Bromo-2-isopropoxy-1,3-dimethylbenzene

Cat. No.: B1282362
CAS No.: 95717-61-6
M. Wt: 243.14 g/mol
InChI Key: YQYBRXPQSWOQQR-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-1,3-dimethylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), under inert atmosphere.

Major Products:

    Substitution: Formation of 2-isopropoxy-1,3-dimethylbenzene derivatives.

    Oxidation: Formation of 5-bromo-2-isopropoxybenzaldehyde or 5-bromo-2-isopropoxybenzoic acid.

    Reduction: Formation of 2-isopropoxy-1,3-dimethylbenzene.

Scientific Research Applications

Chemistry: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of brominated analogs of biologically active molecules.

Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development. Researchers investigate its activity against various biological targets to identify new therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and resins. Its unique structure imparts desirable properties to the final products, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene depends on its specific application. In chemical reactions, the bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the isopropoxy group can undergo oxidation or reduction.

In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom’s presence can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on the compound’s interaction with specific molecular pathways are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    2-Bromo-1,3-dimethylbenzene: Similar structure but lacks the isopropoxy group.

    1-Bromo-2,3-dimethylbenzene: Similar structure but with different substitution pattern.

    5-Bromo-1,3-dichloro-2-isopropoxybenzene: Similar structure but with additional chlorine atoms.

Uniqueness: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is unique due to the presence of both the bromine atom and the isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBRXPQSWOQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-dimethylphenol (4.69 g, 23.3 mmol), 2-iodo-propane (15.81 g, 93.0 mmol) in isopropanol (200 mL) and 1 N aq. NaOH (50 mL) is stirred at rt for 24 h. The mixture is diluted with diethyl ether, washed with 1 N aq. HCl and 1 N aq. NaOH, dried over Na2SO4, filtered and concentrated to give crude 5-bromo-2-isopropoxy-1,3-dimethyl-benzene (4.62 g) as an orange oil; LC-MS: tR=1.07 min. The arylbromide is dissolved in THF (100 mL) and cooled to −78° C. BuLi (15 mL of a 1.6 N solution in hexane) is slowly added (30 min) and the mixture is stirred at −78° C. for 30 min. The mixture is transferred via needle to a cooled (0° C.) solution of dimethylcarbonate (10.7 g, 118.8 mmol) in THF (50 mL). The mixture is stirred for 15 h, quenched with 3 N aq. LiOH (100 mL) and stirred at 60° C. for 24 h. The mixture is diluted with ether (200 mL) and 1M aq. NaOH (100 mL), the phases separated and the org. phase re-extracted with NaOH (50 mL). The aq. phases are washed with diethyl ether (2×50 mL), carefully acidified to pH 3 with 25% HCl. The org. phases are discarded. The aq. phase is extracted with DCM (5×75 mL). The org. extracts are dried over Na2SO4, filtered and evaporated to give 4-isopropoxy-3,5-dimethyl-benzoic acid (2.23 g) as a beige solid; LC-MS: tR=0.91 min, [M+1]+=209.07, 1H NMR (CDCl3): δ 1.34 (d, J=6.3 Hz, 6H), 2.34 (s, 6H), 4.32 (hept, J=6.0 Hz, 1H), 7.81 (s, 2H).
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
15.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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